Cyclooxygenase (COX) Inhibition Potency: 4',5-Dihydroxydiclofenac Exhibits >10,000-Fold Weaker Activity Than Diclofenac
4',5-Dihydroxydiclofenac demonstrates a profound loss of COX inhibitory activity relative to the parent drug, diclofenac. In vitro enzyme inhibition assays using bovine seminal vesicle microsomal preparations determined an IC50 value of 9.12 × 10^5 nM (912,000 nM) for 4',5-dihydroxydiclofenac against COX [1]. This is in stark contrast to diclofenac, which potently inhibits human COX-1 and COX-2 with IC50 values of 4 nM and 1.3 nM, respectively, in CHO cell assays [2]. Even considering assay variability, the difference is several orders of magnitude, unequivocally establishing 4',5-dihydroxydiclofenac as a pharmacologically inactive metabolite in terms of COX-mediated anti-inflammatory action.
| Evidence Dimension | COX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 912,000 nM (9.12 × 10^5 nM) |
| Comparator Or Baseline | Diclofenac: 4 nM (COX-1), 1.3 nM (COX-2) |
| Quantified Difference | Target compound is >228,000-fold less potent than diclofenac for COX-1 and >701,000-fold less potent for COX-2 |
| Conditions | Target compound: bovine seminal vesicle microsomal COX; Comparator: human COX-1 and COX-2 in CHO cells |
Why This Matters
For procurement, this confirms the compound's utility is exclusively as a metabolite standard or toxicological probe, not as a functional COX inhibitor; researchers must use this specific standard to avoid false-positive results in activity assays.
- [1] BindingDB. BDBM50228770: 4',5-Dihydroxydiclofenac. Binding Database. View Source
- [2] MedChemExpress. Diclofenac (COX inhibitor) Datasheet. View Source
